molecular formula C8H6N4O5 B11463600 5-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylic acid

5-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylic acid

Cat. No.: B11463600
M. Wt: 238.16 g/mol
InChI Key: SSASCVODXGMETH-UHFFFAOYSA-N
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Description

5-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylic acid is a heterocyclic compound that features both pyrazole and oxazole rings. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The presence of the nitro group and the carboxylic acid functionality adds to its reactivity and potential for further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylic acid typically involves the formation of the pyrazole and oxazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-dicarbonyl compound, followed by nitration to introduce the nitro group. The oxazole ring can be formed through the cyclization of an α-haloketone with an amide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

5-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylic acid can undergo a variety of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Reduction of the nitro group: 5-[(4-amino-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylic acid.

    Reduction of the carboxylic acid group: 5-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-methanol.

    Substitution of the nitro group: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly due to its potential biological activities.

    Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: Its derivatives can be used to study enzyme interactions and other biological processes.

Mechanism of Action

The mechanism of action of 5-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with biological targets. The carboxylic acid group can form hydrogen bonds with amino acid residues in proteins, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-[(4-amino-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylic acid: Similar structure but with an amino group instead of a nitro group.

    5-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-methanol: Similar structure but with a hydroxyl group instead of a carboxylic acid group.

Uniqueness

5-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylic acid is unique due to the combination of the nitro group and the carboxylic acid functionality, which provides a distinct reactivity profile

Properties

Molecular Formula

C8H6N4O5

Molecular Weight

238.16 g/mol

IUPAC Name

5-[(4-nitropyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylic acid

InChI

InChI=1S/C8H6N4O5/c13-8(14)7-1-6(17-10-7)4-11-3-5(2-9-11)12(15)16/h1-3H,4H2,(H,13,14)

InChI Key

SSASCVODXGMETH-UHFFFAOYSA-N

Canonical SMILES

C1=C(ON=C1C(=O)O)CN2C=C(C=N2)[N+](=O)[O-]

Origin of Product

United States

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